molecular formula C6H3BrFNO2 B582152 2-Bromo-3-fluoroisonicotinic acid CAS No. 1211530-89-0

2-Bromo-3-fluoroisonicotinic acid

Cat. No. B582152
CAS RN: 1211530-89-0
M. Wt: 219.997
InChI Key: DHFIVEUMGCJILQ-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoroisonicotinic acid is a unique chemical compound with the empirical formula C6H3BrFNO2 . It is typically available in solid form .


Molecular Structure Analysis

The molecular weight of this compound is 220 . The InChI code for this compound is 1S/C6H3BrFNO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,(H,10,11) .


Physical And Chemical Properties Analysis

The density of this compound is approximately 1.9±0.1 g/cm3 . The boiling point is 408.9±45.0 °C at 760 mmHg . The compound has a molar refractivity of 39.0±0.3 cm3 . It has 3 H bond acceptors, 1 H bond donor, and 1 freely rotating bond . The polar surface area is 50 Å2 .

Scientific Research Applications

Versatile Synthesis and Applications

The synthesis techniques for halogenated pyridines and pyridones, as demonstrated by Sutherland and Gallagher (2003), involve high-yield procedures that might be applicable to the synthesis of 2-Bromo-3-fluoroisonicotinic acid. They reported on the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid through ortho-lithiation followed by Suzuki reactions to yield disubstituted 2-fluoropyridines, which could be further converted to 2-pyridones (Sutherland & Gallagher, 2003).

Halodeboronation Studies

Szumigala et al. (2004) developed a scalable synthesis of 2-bromo-3-fluorobenzonitrile via bromodeboronation, showcasing the generality of halodeboronation transformations on aryl boronic acids. This process might be relevant for derivatives of this compound, indicating a wide range of potential applications in synthesizing halogenated organic compounds (Szumigala et al., 2004).

Metalation and Functionalization

Ondi, Volle, and Schlosser (2005) presented a method to convert mono- and disubstituted 2-bromo-3-fluoroquinolines into carboxylic acids and other derivatives through halogen/metal permutation and carboxylation. This highlights the versatility of halogenated compounds in synthesizing complex molecules, potentially extending to the study of this compound derivatives (Ondi, Volle, & Schlosser, 2005).

Synthesis and Purity Optimization

Peng-peng Zhou (2013) detailed the synthesis of 3-Bromo-2-fluorobenzoic acid, emphasizing optimized conditions for bromination and hydrolysis. This research underlines the importance of precise conditions in achieving high yield and purity, which is critical for the application of such compounds in further chemical synthesis or pharmaceutical research (Zhou, 2013).

Reactivity and Acidity Analysis

Srivastava et al. (2015) conducted a comparative DFT study on halogen-substituted phenylacetic acids, which could provide a theoretical basis for understanding the reactivity and acidity of compounds like this compound. Their findings on the electronic properties and vibrational spectra of halogenated molecules can inform the design and application of such compounds in various scientific fields (Srivastava et al., 2015).

Safety and Hazards

2-Bromo-3-fluoroisonicotinic acid is classified as Acute Tox. 4 Oral . The hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

2-bromo-3-fluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFIVEUMGCJILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742640
Record name 2-Bromo-3-fluoropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1211530-89-0
Record name 2-Bromo-3-fluoropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-fluoropyridine-4-carboxylic acid
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